molecular formula C25H22FN3O2 B2978606 (3-(4-fluorophenoxy)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034386-08-6

(3-(4-fluorophenoxy)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2978606
CAS No.: 2034386-08-6
M. Wt: 415.468
InChI Key: SMFCRSVBUPIWJO-UHFFFAOYSA-N
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Description

(3-(4-fluorophenoxy)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone is a complex organic compound that features a combination of fluorophenoxy, benzimidazole, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-fluorophenoxy)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes:

    Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with a suitable halogenated benzene derivative under basic conditions to form the fluorophenoxybenzene intermediate.

    Benzimidazole Synthesis: The benzimidazole moiety can be synthesized by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Pyrrolidine Introduction: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyrrolidine reacts with the benzimidazole intermediate.

    Final Coupling: The final step involves coupling the fluorophenoxybenzene intermediate with the pyrrolidine-benzimidazole intermediate under suitable conditions, often using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bases like sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with enzymes and receptors. Its benzimidazole moiety is known for binding to various biological targets, making it a candidate for drug development.

Medicine

Medicinally, (3-(4-fluorophenoxy)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-(4-fluorophenoxy)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to inhibit certain enzymes by binding to their active sites, while the fluorophenoxy group can enhance the compound’s binding affinity and specificity. The pyrrolidine ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (3-(4-chlorophenoxy)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone: Similar structure but with a chlorine atom instead of fluorine.

    (3-(4-bromophenoxy)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone: Similar structure but with a bromine atom instead of fluorine.

    (3-(4-methylphenoxy)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in (3-(4-fluorophenoxy)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential compared to its analogs.

Properties

IUPAC Name

[3-(4-fluorophenoxy)phenyl]-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O2/c1-17-27-23-7-2-3-8-24(23)29(17)20-13-14-28(16-20)25(30)18-5-4-6-22(15-18)31-21-11-9-19(26)10-12-21/h2-12,15,20H,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFCRSVBUPIWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=CC(=CC=C4)OC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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